molecular formula C11H10N2OS B7754492 2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one

2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7754492
M. Wt: 218.28 g/mol
InChI Key: JSYZOQNANLSNMY-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C11H10N2OS. It is characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a phenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-mercapto-4,6-dichloropyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like morpholine or hydrazine in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Alkylation/Acylation: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Nucleophilic Substitution: 2-Morpholino-6-phenyl-1H-pyrimidin-4-one.

    Oxidation: 2-Methylsulfinyl-6-phenyl-1H-pyrimidin-4-one.

    Alkylation/Acylation: N-alkyl or N-acyl derivatives of the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and a phenyl group on the pyrimidine ring makes it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZOQNANLSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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